![molecular formula C11H8N4O B1384419 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 70015-80-4](/img/structure/B1384419.png)
3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Vue d'ensemble
Description
“3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, one study described the synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one and related bicyclic cores with the 3-aminobenzisoxazole P1 moiety . Another study reported the design and synthesis of 38 pyrazolo[3,4-b]pyridine derivatives, which were evaluated for their activities to inhibit TRKA .Molecular Structure Analysis
The molecular structure of “3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” can be analyzed based on its molecular formula C17H20N4O2 . The compound has a molecular weight of 312.37 g/mol .Chemical Reactions Analysis
The chemical reactions involving “3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” have been studied in the context of its potential as a pharmacological agent . For example, one study described potent factor Xa inhibitors based on the 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one bicyclic core .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” can be inferred from its molecular structure and formula. It has a molecular weight of 312.37 g/mol and a molecular formula of C17H20N4O2 .Applications De Recherche Scientifique
Anticancer Activity and mTOR Inhibition
3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibit inhibitory activity against various human cancer cell lines and work through apoptosis mechanisms. Specifically, some derivatives inhibit the mammalian target of rapamycin (mTOR) with nanomolar potency, demonstrating their relevance in cancer treatment research (Reddy et al., 2014).
Synthesis Techniques and Applications
Innovative synthesis methods have been developed for various derivatives of 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one. These include regiospecific synthesis techniques using iminophosphorane-mediated annulation and other strategies. These advancements in synthesis methods enable the exploration of these compounds for diverse applications in medicinal chemistry (Wu et al., 2010).
Catalytic Synthesis Methods
Catalytic methods have been established for the synthesis of derivatives like 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones. These processes involve reactions with aromatic aldehydes in the presence of heteropolyacids, offering high yields and underscoring the compound's potential in various chemical syntheses (Heravi et al., 2007).
Cyclin-Dependent Kinases (CDKs) Inhibition
Studies have also explored the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones for their potential inhibitory activities against cyclin-dependent kinases (CDKs). This demonstrates the compound's potential in research related to cell cycle regulation and cancer therapy (Geffken et al., 2011).
Antimicrobial and Antifungal Activities
Additionally, derivatives of 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one have shown promising results in antimicrobial and antifungal activities. This highlights their potential use in developing new chemotherapeutic agents (Dangi et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
3-phenyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-9(12-6-13-11)8(14-15-10)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLZFADCRQQBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



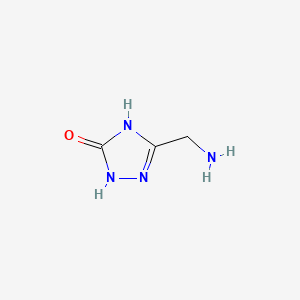
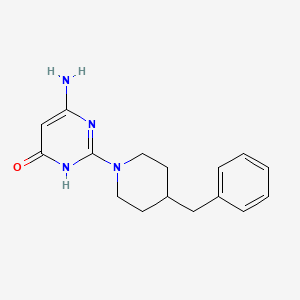
![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)
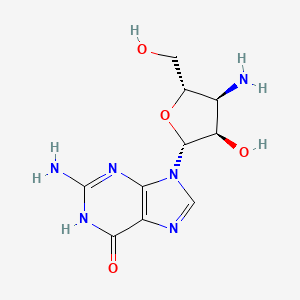
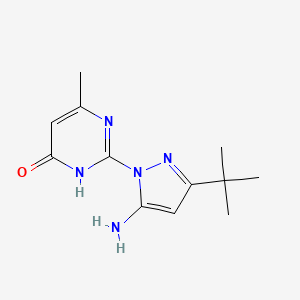
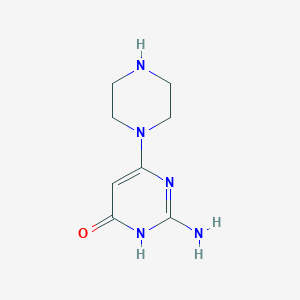
![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)
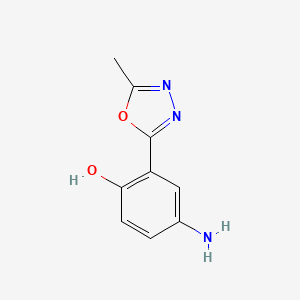
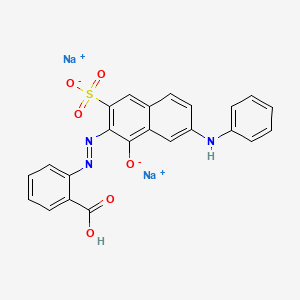
![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)
![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)
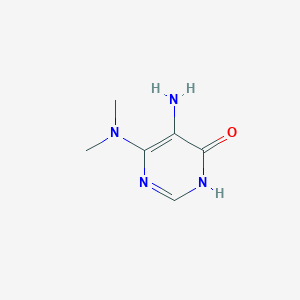
![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)